molecular formula C13H14N2O3S B14880010 3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid

3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid

Cat. No.: B14880010
M. Wt: 278.33 g/mol
InChI Key: AZQWDFIRCJBFHN-UHFFFAOYSA-N
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Description

3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an amino group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid typically involves the reaction of 4-methoxybenzaldehyde with thiourea and an α-bromo acid. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the propanoic acid side chain. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic Acid: Similar in structure but lacks the thiazole ring.

    2-Amino-3-(4-hydroxyphenyl)propanoic Acid: Contains a hydroxy group instead of a methoxy group.

    3-(2-Methoxyphenyl)propionic Acid: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid

InChI

InChI=1S/C13H14N2O3S/c1-18-9-4-2-8(3-5-9)12-10(6-7-11(16)17)19-13(14)15-12/h2-5H,6-7H2,1H3,(H2,14,15)(H,16,17)

InChI Key

AZQWDFIRCJBFHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CCC(=O)O

Origin of Product

United States

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